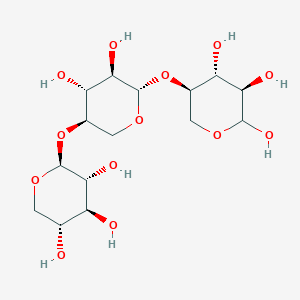

Xylotriose

Description

This compound has been reported in Streptomyces rameus with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22416-59-7 |

|---|---|

Molecular Formula |

C15H26O13 |

Molecular Weight |

414.36 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |

InChI Key |

JCSJTDYCNQHPRJ-FDVJSPBESA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Xylotriose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylotriose, a trisaccharide composed of three xylose units, is a significant xylooligosaccharide (XOS) with emerging applications in the pharmaceutical and nutraceutical industries. Its role as a prebiotic and its involvement in specific biological pathways, such as the induction of xylanase expression, make it a molecule of considerable interest for research and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its production and analysis, and a visualization of its role in biological signaling.

Chemical Structure of this compound

This compound is an oligosaccharide consisting of three D-xylose units linked by β-(1→4) glycosidic bonds.[1] Its systematic IUPAC name is (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol.[1]

The chemical structure can be represented in several ways:

-

Linear Representation: β-D-Xylp-(1→4)-β-D-Xylp-(1→4)-D-Xylp[1]

-

SMILES Notation: C1--INVALID-LINK--O[C@@H]2CO--INVALID-LINK--O)O[C@@H]3COC(--INVALID-LINK--O)O)O)O">C@HO[1][3]

Visual Representations:

-

Haworth Projection: This projection is useful for visualizing the cyclic structure of the individual xylose units and the linkages between them. In this compound, the three pyranose rings of the xylose units are connected in a linear fashion.

-

Chair Conformation: This representation provides a more accurate depiction of the three-dimensional shape of the molecule, showing the puckering of the pyranose rings. The substituents on the rings can be in either axial or equatorial positions, which influences the molecule's overall stability and interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 414.36 g/mol | [1][2][4] |

| Monoisotopic Mass | 414.13734088 Da | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 204-206 °C | [4] |

| Boiling Point (Predicted) | 767.6 ± 60.0 °C | [4] |

| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [4] |

| Solubility | - H₂O: 125 mg/mL (requires sonication) - DMSO: 100 mg/mL (requires sonication) - DMF: 30 mg/mL - PBS (pH 7.2): 10 mg/mL | [2][5][6][7][8] |

| pKa (Predicted) | 12.40 ± 0.20 | [4] |

Experimental Protocols

Enzymatic Production of this compound from Xylan

This compound is commonly produced by the enzymatic hydrolysis of xylan, a major component of hemicellulose.[4][9]

Materials:

-

Xylan source (e.g., birchwood xylan, corncob xylan)

-

Endo-1,4-β-xylanase (e.g., from Aspergillus versicolor or Trichoderma sp.)

-

Sodium citrate buffer (0.05 M, pH 5.3)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis

-

Incubator shaker

-

Centrifuge

Protocol:

-

Substrate Preparation: Prepare a 1% (w/v) solution of xylan in 0.05 M sodium citrate buffer (pH 5.3).[7]

-

Enzymatic Hydrolysis:

-

Pre-incubate the xylan solution at 50°C.[7]

-

Add the endo-1,4-β-xylanase to the xylan solution. The optimal enzyme dosage should be determined empirically, but a starting point is 4 U/mL.[7]

-

Incubate the reaction mixture at 50°C with constant shaking for a predetermined time (e.g., 48 hours) to favor the production of this compound.[7] The reaction time can be optimized to maximize the yield of the desired oligosaccharide.

-

-

Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.[10]

-

Product Recovery: Centrifuge the reaction mixture to pellet any insoluble material. The supernatant containing the xylooligosaccharides, including this compound, is collected for purification.

Purification of this compound

A combination of chromatography techniques can be employed to purify this compound from the crude hydrolysate.

Method 1: Centrifugal Partition Chromatography (CPC)

-

Hydrolysate Preparation: The crude hydrolysate from the enzymatic reaction is used as the starting material.

-

CPC System: A CPC instrument is used with a solvent system of butanol:methanol:water in a 5:1:4 volumetric ratio.[6]

-

Operation: The CPC is operated in the ascending mode, where the butanol-rich upper phase is the mobile phase and the water-rich lower phase is the stationary phase.[6]

-

Fractionation: The hydrolysate is injected into the CPC system, and fractions are collected over time. The elution of this compound typically occurs between 110 and 280 minutes under these conditions.[6]

-

Analysis and Pooling: Fractions are analyzed by a suitable method (e.g., HPAEC-PAD) to identify those containing pure this compound. These fractions are then pooled and the solvent is evaporated.

Method 2: Activated Carbon Adsorption Chromatography

-

Adsorption: Add activated carbon powder to the supernatant from the enzymatic hydrolysis to a final concentration of 10% (w/w).[11]

-

Incubation: Incubate the mixture at room temperature on a shaker for 30 minutes to allow the xylooligosaccharides to adsorb to the activated carbon.[11]

-

Washing: Filter the mixture and wash the activated carbon with distilled water to remove monosaccharides and other impurities.[11]

-

Elution: Elute the adsorbed oligosaccharides from the activated carbon using a gradient of ethanol in water (e.g., 15-30% ethanol).[11]

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them for this compound content. Pool the pure fractions and freeze-dry to obtain the purified product.[11]

Analysis of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the analysis of carbohydrates.[12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector.

-

Anion-exchange column (e.g., CarboPac PA200, 250 mm x 3 mm).[5][12]

Reagents:

-

Eluent A: Deionized water

-

Eluent B: Sodium hydroxide (NaOH) solution

-

Eluent C: Sodium acetate (NaOAc) solution in NaOH

Protocol:

-

Sample Preparation: Dilute the sample containing this compound to an appropriate concentration (e.g., in the range of 0.8 to 8.6 mg/L) with deionized water.[12]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution of NaOH and NaOAc is typically used. The exact gradient program should be optimized for the specific separation but may involve a linear increase in NaOAc concentration in a constant NaOH concentration.[5]

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

-

Quantification: A calibration curve is constructed using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[12]

Biological Role and Signaling

This compound is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria.[9] Furthermore, it acts as an inducer of xylanase gene expression in various microorganisms, such as Paenibacillus sp.[2] and Bacillus halodurans.[13] This induction allows the bacteria to efficiently break down xylan, a complex polysaccharide, into smaller sugars that can be utilized as a carbon source.

The diagram below illustrates the logical workflow of xylanase induction by this compound.

This diagram illustrates that a basal level of xylanase activity initially breaks down xylan into smaller oligosaccharides, including this compound. This compound is then transported into the bacterial cell, where it triggers the increased expression of the xylanase gene. This leads to a higher production of the xylanase enzyme, resulting in a more efficient degradation of xylan and creating a positive feedback loop.

Conclusion

This compound is a well-defined trisaccharide with significant potential in various scientific and industrial fields. A thorough understanding of its chemical structure, physicochemical properties, and biological functions is crucial for its effective application. The experimental protocols provided in this guide offer a foundation for the production, purification, and analysis of this compound, enabling further research into its therapeutic and functional properties. The visualization of its role in xylanase induction highlights a key mechanism by which microorganisms adapt to their environment and provides a basis for the development of biotechnological processes that leverage this natural regulatory system.

References

- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kromaton.com [kromaton.com]

- 7. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. preprints.org [preprints.org]

- 12. Comprehensive Genome Analysis of Cellulose and Xylan-Active CAZymes from the Genus Paenibacillus: Special Emphasis on the Novel Xylanolytic Paenibacillus sp. LS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of Endoxylanases of Bacillus halodurans for Producing Xylooligosaccharides from Empty Fruit Bunch | MDPI [mdpi.com]

Xylotriose molecular weight and formula

An In-depth Guide to the Molecular Properties of Xylotriose

This document provides a detailed overview of the molecular weight and chemical formula of this compound, a xylooligosaccharide of interest to researchers and professionals in the fields of biochemistry and drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including mass spectrometry, chromatography, and solution preparation.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₁₃[1][2] |

| Molecular Weight | 414.36 g/mol [1][3] |

| Formula Weight | 414.4[2][4][5] |

Molecular Composition

This compound is a trisaccharide composed of three xylose units linked together. Its chemical formula, C₁₅H₂₆O₁₃, indicates that a single molecule of this compound contains 15 carbon atoms, 26 hydrogen atoms, and 13 oxygen atoms.

Caption: Elemental composition of a this compound molecule.

References

An In-depth Technical Guide to Xylotriose: CAS Number, Chemical Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Xylotriose, a key xylooligosaccharide (XOS), is gaining significant attention in the fields of biotechnology and pharmacology for its prebiotic properties and its role in enzymatic processes. This technical guide provides a comprehensive overview of its chemical characteristics, methods for its production and analysis, and its biological functions, presented in a format tailored for research and development professionals.

Chemical Properties of this compound

This compound is a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds. Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| CAS Number | 47592-59-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₆O₁₃ | [1][2][6] |

| Molecular Weight | 414.36 g/mol | [1][6][7] |

| Formal Name | O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose | [2] |

| Appearance | Solid, powder | [2][8] |

| Melting Point | 204-206°C | [9] |

| Boiling Point | 767.6 ± 60.0 °C (Predicted) | [9] |

| Solubility | H₂O: 125 mg/mL (requires sonication) DMSO: 100 mg/mL (requires sonication) DMF: 30 mg/mL PBS (pH 7.2): 10 mg/mL | [1][2][10] |

| Purity | Available in various purities, including >90%, ≥95%, and 99.79% | [3][5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Provided below are summaries of key experimental protocols involving this compound.

This compound is commonly produced via the enzymatic hydrolysis of xylan-rich lignocellulosic materials.

-

Substrate Pre-treatment : Raw materials such as corn cobs, oil palm fronds, or poplar sawdust are first subjected to a pre-treatment step to make the xylan accessible to enzymes.[2][9] A common method involves alkaline treatment (e.g., with NaOH) coupled with steam or heat, which effectively removes lignin and exposes the hemicellulose fraction.[2]

-

Enzymatic Hydrolysis : The pre-treated xylan is then hydrolyzed using endo-1,4-β-xylanases.[6] These enzymes cleave the β-1,4-glycosidic bonds in the xylan backbone, releasing a mixture of xylooligosaccharides, including xylobiose, this compound, and xylotetraose.[5][6]

-

Reaction Conditions : The hydrolysis is typically carried out in a buffered solution (e.g., sodium citrate or sodium phosphate buffer) at a pH and temperature optimal for the specific xylanase being used (e.g., pH 5.5 and 45°C).[6]

-

Enzyme Dosage and Incubation Time : The enzyme-to-substrate ratio and the reaction time are critical parameters that are optimized to maximize the yield of this compound while minimizing the production of xylose.[6][11] Incubation times can range from several hours to over a day.[6][9]

-

-

Reaction Termination : The enzymatic reaction is typically stopped by heat inactivation of the enzyme (e.g., boiling at 95-100°C for a few minutes).[11]

Following enzymatic hydrolysis, this compound is purified from the resulting mixture of xylooligosaccharides.

-

Activated Charcoal Chromatography : A common and effective method for the purification of XOS is adsorption chromatography using activated carbon.[12][13]

-

The hydrolysate is mixed with activated charcoal, which adsorbs the oligosaccharides.

-

Unbound impurities are washed away with water.

-

The adsorbed XOS are then eluted using a gradient of aqueous ethanol. Shorter-chain oligosaccharides like xylobiose and this compound are typically eluted at lower ethanol concentrations.[12]

-

-

Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique that can be used to separate xylose oligomers based on their partition coefficients in a biphasic solvent system.[7] The separation is achieved by passing a mobile phase through a stationary liquid phase held in a series of chambers within a rotor.[7]

This compound can serve as a natural substrate for assaying the activity of β-xylosidases, enzymes that hydrolyze xylooligosaccharides into xylose.

-

Principle : The assay measures the amount of xylose released from the hydrolysis of this compound by a β-xylosidase.[1]

-

Procedure :

-

A solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) is prepared.[1]

-

The β-xylosidase enzyme is added to the substrate solution.[1]

-

The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 45°C) for a defined period.[1]

-

The reaction is stopped, and the amount of xylose produced is quantified using a suitable method, such as a coupled enzyme assay or high-performance liquid chromatography (HPLC).[1]

-

For a coupled enzyme assay, the xylose can be subsequently oxidized by xylose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically.[1]

-

Biological Roles and Signaling Pathways

This compound exhibits significant biological activities, primarily as a prebiotic and as an inducer of gene expression in microorganisms.

This compound is recognized as a prebiotic due to its ability to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[3][8][14]

-

Mechanism : Bifidobacteria can utilize this compound as a carbon source. They possess β-xylosidases that hydrolyze this compound into xylose, which then enters their metabolic pathways.[8] The fermentation of these sugars leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[3][4] These SCFAs contribute to a lower colonic pH, which inhibits the growth of pathogenic bacteria, and they also serve as an energy source for colonocytes.[3]

In many filamentous fungi and bacteria, this compound and other xylo-oligosaccharides can act as inducers for the expression of genes encoding xylan-degrading enzymes, such as xylanases.[5][15]

-

Signaling Pathway : The induction mechanism often involves specific transcription factors. In fungi like Trichoderma reesei, the transcriptional activator Xyr1 (Xylanase regulator 1) plays a central role.[16][17] Low molecular weight sugars derived from xylan, such as xylobiose and xylose (which is the product of this compound hydrolysis), can trigger the activation of Xyr1.[16][18] Activated Xyr1 then binds to specific promoter regions of xylanase genes, initiating their transcription.[16] This regulatory system allows the microorganism to efficiently produce the necessary enzymes only when a suitable substrate (xylan) is present in the environment.

References

- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 10. biogot.com [biogot.com]

- 11. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Separation and Purification of Xylooligosaccharides from By-Products of Some Food Industries in Mongolia[v1] | Preprints.org [preprints.org]

- 14. Effect of Xylo- oligosaccharides on Proliferatin of Bifidobacterium Adolescentis [spkx.net.cn]

- 15. Interrelationship of Xylanase Induction and Cellulase Induction of Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mycosphere.org [mycosphere.org]

- 17. Rational engineering of xylanase hyper-producing system in Trichoderma reesei for efficient biomass degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-Xylose as a Repressor or Inducer of Xylanase Expression in Hypocrea jecorina (Trichoderma reesei) - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Natural Sourcing of Xylotriose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylotriose, a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds, is a significant component of xylooligosaccharides (XOS). As a prebiotic, it has garnered substantial interest in the pharmaceutical and nutraceutical industries for its potential to modulate gut microbiota and promote health. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its metabolic fate in the gut microbiome.

Natural Sources and Occurrence

This compound is not typically found as a free trisaccharide in nature. Instead, it is a structural component of xylan, a major hemicellulose present in the cell walls of terrestrial plants. Lignocellulosic biomass is, therefore, the primary natural source of this compound. The abundance of xylan, and consequently the potential yield of this compound, varies significantly among different plant species and tissues.

This compound is obtained through the partial hydrolysis of xylan. Various agricultural and forestry residues are rich sources of xylan and serve as feedstocks for this compound production. These include:

-

Hardwoods and Softwoods: Woods like birchwood are rich in xylan.

-

Agricultural Residues: This is the most commercially viable source and includes materials such as:

-

Other Plant Materials: Bamboo shoots are also a notable source.

While not a direct source, some food products like honey and dairy may contain trace amounts of XOS, including this compound, often as a result of enzymatic activity or fortification.

Quantitative Data on this compound Yield

The yield of this compound from natural sources is highly dependent on the feedstock and the extraction/hydrolysis method employed. The following table summarizes quantitative data on this compound yields from various lignocellulosic biomasses subjected to enzymatic hydrolysis.

| Feedstock | Pretreatment | Enzyme(s) | This compound Yield | Other Major Products | Reference |

| Corncob | Mixed acids (Formic and Propionic acid) followed by enzymatic hydrolysis | Xylanase | Part of the 50.6% Xylobiose + this compound yield | Xylobiose | [6] |

| Oil Palm Frond | Alkaline extraction of xylan followed by enzymatic hydrolysis | Xylanase | 2 g/113 g total XOS | Xylobiose (17g), Xylotetraose (44g), Xylohexaose (50g) | [5] |

| Almond Shells | Autohydrolysis (200°C, 5 min) | - | Part of the 3.5% XOS (Xylobiose and this compound) | Xylobiose | [3] |

| Sugarcane Bagasse | Alkaline-Sulfite Pretreatment followed by enzymatic hydrolysis | GH11 Xylanase | Major product alongside Xylobiose | Xylobiose, Arabinose-substituted XOS | [4] |

Experimental Protocols

The production of this compound from lignocellulosic biomass typically involves two main stages: pretreatment to isolate or expose the xylan and subsequent hydrolysis of xylan to release xylooligosaccharides.

Pretreatment of Lignocellulosic Biomass (Example: Corncob)

Objective: To remove lignin and other interfering substances to make the xylan accessible for enzymatic hydrolysis.

Method: Alkaline Pretreatment

-

Milling: The corncob is first washed, dried, and milled to a fine powder.

-

Alkaline Soaking: The powdered corncob is soaked in a sodium hydroxide (NaOH) solution (e.g., 16% w/v) at a solid-to-liquid ratio of 1:10.[2]

-

Steaming: The mixture is then subjected to steam treatment at 121°C for a specific duration (e.g., 30 minutes).[2]

-

Neutralization and Washing: After cooling, the solid residue is extensively washed with water until the pH is neutral. This removes soluble lignin and residual alkali.

-

Drying: The resulting xylan-rich pulp is dried for subsequent enzymatic hydrolysis.

Enzymatic Hydrolysis of Xylan for this compound Production

Objective: To selectively hydrolyze the xylan polymer into smaller xylooligosaccharides, including this compound.

Method: Xylanase-mediated Hydrolysis

-

Slurry Preparation: The pretreated xylan-rich substrate is suspended in a buffer solution (e.g., 50 mM sodium citrate buffer, pH 5.0) to a desired solid loading (e.g., 2-5% w/v).

-

Enzyme Addition: A specific dosage of endo-β-1,4-xylanase (e.g., from Aspergillus niger or Trichoderma species) is added to the slurry. The enzyme dosage is optimized to maximize the yield of this compound while minimizing the production of xylose.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 50°C) and pH for a defined period (e.g., 12-24 hours) with continuous agitation.[5]

-

Enzyme Inactivation: The reaction is terminated by heating the mixture (e.g., at 100°C for 10 minutes) to denature the enzyme.

-

Separation: The solid residue is separated from the liquid hydrolysate containing the xylooligosaccharides by centrifugation or filtration.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different xylooligosaccharides in the hydrolysate.

Method: HPLC with Refractive Index Detection

-

Sample Preparation: The liquid hydrolysate is filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic System: An HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column) is used.

-

Mobile Phase: Degassed ultrapure water is typically used as the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

-

Column Temperature: The column is maintained at an elevated temperature (e.g., 80-85°C) to improve peak resolution.

-

Detection: A refractive index (RI) detector is used for the detection of the separated sugars.

-

Quantification: this compound is identified and quantified by comparing its retention time and peak area with those of a pure this compound standard.[7][8][9]

Signaling Pathways and Biological Role

The primary biological role of this compound is as a prebiotic, where it is not digested in the upper gastrointestinal tract but is selectively fermented by beneficial bacteria in the colon. This fermentation process influences the composition and activity of the gut microbiota.

Metabolic Pathway of this compound in Gut Microbiota

The following diagram illustrates the general pathway for the breakdown and utilization of xylan-derived oligosaccharides, including this compound, by gut bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse [frontiersin.org]

- 5. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Efficient production of xylobiose and this compound from corncob by mixed acids and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Xylotriose as a Component of Xylooligosaccharides (XOS): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylooligosaccharides (XOS) are non-digestible oligosaccharides derived from xylan, a major component of hemicellulose. Among the constituents of XOS, xylotriose, a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds, is of significant interest due to its potent prebiotic properties. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical characteristics, production and purification methodologies, and its role in modulating the gut microbiota and host physiology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of functional foods, nutraceuticals, and therapeutics.

Introduction

Xylooligosaccharides (XOS) are recognized as emerging prebiotics with significant potential for promoting gut health.[1] They are polymers of the pentose sugar xylose and are typically produced from the enzymatic or chemical hydrolysis of xylan-rich lignocellulosic biomass.[2][3] The composition of XOS mixtures can vary depending on the source of xylan and the production method, but they generally consist of oligomers with a degree of polymerization (DP) ranging from two to ten.[4]

This compound (X3), along with xylobiose (X2), is a primary bioactive component of XOS.[5][6] Its smaller size allows for efficient fermentation by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[7][8] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), a decrease in gut pH, and a competitive exclusion of pathogenic bacteria, thereby contributing to a healthier gut environment.[9][10] This guide delves into the technical aspects of this compound, providing a resource for researchers and professionals in drug development and nutritional science.

Biochemical Properties of this compound

This compound is a simple trisaccharide with the chemical formula C₁₅H₂₆O₁₃ and a molecular weight of 414.36 g/mol .[11][12] It consists of three D-xylose units linked in a linear chain by β-1,4 glycosidic bonds.[11] The structure of this compound is β-D-Xylp-(1→4)-β-D-Xylp-(1→4)-D-Xylp.[11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O₁₃ | [11][13] |

| Molecular Weight | 414.36 g/mol | [11] |

| CAS Number | 47592-59-6 | [12] |

| Appearance | White to off-white solid | [14] |

| Melting Point | 204-206 °C | [12] |

| Solubility | Soluble in water | [14] |

Production and Purification of this compound

The primary method for producing XOS, and consequently this compound, is through the enzymatic hydrolysis of xylan.[15] This method is preferred over chemical hydrolysis due to its specificity, milder reaction conditions, and the avoidance of undesirable byproducts.[15]

Enzymatic Production of Xylooligosaccharides

The production of XOS involves the use of endo-β-1,4-xylanases, which randomly cleave the β-1,4-glycosidic bonds within the xylan backbone.[16] The choice of xylan source and enzyme preparation is crucial as it influences the final composition of the XOS mixture.[15]

Table 2: Xylooligosaccharide Composition from Various Lignocellulosic Sources via Enzymatic Hydrolysis

| Lignocellulosic Source | Enzyme Source | Xylobiose (X2) (%) | This compound (X3) (%) | Higher DP XOS (%) | Reference(s) |

| Beechwood Xylan | Thermomyces lanuginosus Xylanase | 66.46 | 25.10 | - | [15] |

| Sugarcane Bagasse | Aspergillus versicolor Xylanase Cocktail | 9.9 | 39.6 | 21.2 (X4), >6 (X5+X6) | [17] |

| Corn Cobs | Commercial Xylanase | - | - | - | [18] |

| Bamboo Shoots | Endo-xylanase | 38.87 (X2+X3 before further hydrolysis) | 68.21 (X2+X3 after further hydrolysis) | - | [19] |

| Birchwood Xylan | Talaromyces amestolkiae GH11 Xylanase | Major Component | Major Component | Major Component (X4) | [20] |

Purification of this compound

Following enzymatic hydrolysis, the resulting XOS mixture contains a range of oligomers with different degrees of polymerization. To obtain purified this compound, chromatographic techniques are employed. Gel permeation chromatography (GPC) is a common method for separating oligosaccharides based on their size.[21]

Experimental Protocols

Protocol for Enzymatic Production of Xylooligosaccharides

This protocol provides a general framework for the enzymatic hydrolysis of xylan to produce XOS. Optimization of parameters such as substrate concentration, enzyme loading, temperature, pH, and incubation time is crucial for maximizing the yield of this compound.[22]

-

Substrate Preparation: Prepare a solution of xylan (e.g., from beechwood or corncob) in a suitable buffer (e.g., 0.05 M sodium citrate buffer, pH 5.3) at a concentration of 3-5% (w/v).[15]

-

Enzyme Addition: Add a commercial endo-xylanase preparation to the xylan solution. The enzyme loading should be optimized, with a typical starting point being 200 U/g of substrate.[15]

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation (e.g., 180 rpm) for a predetermined duration (e.g., 24-36 hours).[15]

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation, for example, by placing the reaction mixture in a boiling water bath for 5-10 minutes.[15]

-

Product Analysis: Analyze the composition of the resulting XOS mixture using High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Analysis of Xylooligosaccharides

HPLC is a standard method for the separation and quantification of individual oligosaccharides in an XOS mixture.[16][23]

-

Sample Preparation: Dilute the XOS sample with deionized water and filter through a 0.45 µm syringe filter.[23] For solid samples, an extraction step with water followed by ethanol precipitation may be necessary.[23]

-

Chromatographic System:

-

Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P or a similar column, is suitable for separating xylooligosaccharides.

-

Mobile Phase: Use degassed, deionized water at a flow rate of 0.6 mL/min.

-

Column Temperature: Maintain the column temperature at 80-85°C.

-

Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.[16]

-

-

Standard Preparation: Prepare a series of standard solutions of xylose, xylobiose, this compound, and other relevant xylooligosaccharides of known concentrations.

-

Quantification: Inject the prepared standards and samples into the HPLC system. Identify and quantify the individual oligosaccharides in the samples by comparing their retention times and peak areas to those of the standards.

Protocol for In Vitro Fermentation of this compound

This protocol outlines a method to assess the prebiotic activity of this compound by monitoring its fermentation by probiotic bacteria.

-

Bacterial Strains: Use pure cultures of probiotic bacteria, such as Bifidobacterium adolescentis or Lactobacillus plantarum.

-

Growth Medium: Prepare a basal medium containing all necessary nutrients for bacterial growth except for a carbohydrate source.

-

Fermentation Setup:

-

Dispense the basal medium into anaerobic culture tubes.

-

Add a sterile solution of this compound to the tubes to a final concentration of 1-2% (w/v). A control group with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.

-

Inoculate the tubes with the probiotic strain.

-

-

Incubation: Incubate the cultures under anaerobic conditions at 37°C for 24-48 hours.

-

Analysis:

-

Bacterial Growth: Measure the optical density (OD) at 600 nm at different time points to monitor bacterial growth.

-

pH Measurement: Measure the pH of the culture medium at the end of the fermentation.

-

SCFA Analysis: Analyze the production of short-chain fatty acids (acetate, propionate, and butyrate) in the culture supernatant using Gas Chromatography (GC).

-

Protocol for SCFA Analysis by Gas Chromatography

This protocol describes the analysis of SCFAs produced during the in vitro fermentation of this compound.

-

Sample Preparation:

-

Centrifuge the fermentation culture to pellet the bacterial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Acidify the supernatant with an equal volume of a solution containing an internal standard (e.g., 2-ethylbutyric acid) in metaphosphoric acid.[24]

-

-

Gas Chromatography System:

-

Column: A capillary column suitable for fatty acid analysis (e.g., a fused silica capillary column with a free fatty acid phase).

-

Injector and Detector Temperature: Set the injector and flame ionization detector (FID) temperatures to 250°C.

-

Oven Temperature Program: Use a temperature gradient, for example, starting at 100°C and increasing to 180°C.

-

Carrier Gas: Use nitrogen or helium as the carrier gas.

-

-

Standard Preparation: Prepare a standard mixture of acetic, propionic, and butyric acids of known concentrations.

-

Quantification: Inject the prepared standards and samples into the GC system. Identify and quantify the SCFAs in the samples based on the retention times and peak areas relative to the internal standard.[24]

Prebiotic Effects and Signaling Pathways

The consumption of this compound and other XOS has been shown to exert significant prebiotic effects, primarily through the stimulation of beneficial gut bacteria.[1][10] This leads to a cascade of events that positively impact host health.

Modulation of Gut Microbiota

Bifidobacterium and Lactobacillus species are the primary utilizers of XOS in the gut.[7][8] Studies have shown that supplementation with XOS leads to a significant increase in the populations of these beneficial bacteria.[9][25]

Table 3: In Vitro Fermentation of Xylooligosaccharides by Probiotic Bacteria

| Bacterial Strain | XOS Source | Key Findings | Reference(s) |

| Bifidobacterium adolescentis | Corn cobs | High growth and XOS consumption, preference for this compound and xylotetraose. | [8] |

| Lactobacillus brevis | Corn cobs | High growth and XOS consumption, preference for xylobiose. | [8] |

| Bifidobacterium spp. | Wheat bran powder, brewer's spent grain | XOS stimulated growth in all tested Bifidobacterium species. | [26] |

| Lactobacillus fermentum | Wheat bran powder, brewer's spent grain | XOS stimulated growth in a majority of tested Lactobacillus species. | [26] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of SCFAs, mainly acetate, propionate, and butyrate.[27] These SCFAs have numerous health benefits, including:

-

Serving as an energy source for colonocytes (butyrate).

-

Lowering the pH of the colon, which inhibits the growth of pathogens.

-

Modulating the immune system.

-

Influencing host metabolism.

Table 4: Short-Chain Fatty Acid Production from In Vitro Fermentation of XOS

| XOS Source | Inoculum | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) | Reference(s) |

| Miscanthus × giganteus | Human fecal microbiota | 7764.2 | 1006.7 | 955.5 | [5] |

| Commercial XOS | Human fecal microbiota | 6664.1 | 1089.5 | 1252.9 | [5] |

Signaling Pathways

The beneficial effects of this compound extend beyond the gut and can influence systemic metabolic processes through the gut-liver axis . The SCFAs produced from this compound fermentation can enter the portal circulation and reach the liver, where they can modulate hepatic lipid and glucose metabolism.

One of the key signaling pathways implicated is the AMP-activated protein kinase (AMPK) pathway . AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK in hepatocytes can lead to:

-

Inhibition of fatty acid and cholesterol synthesis.

-

Stimulation of fatty acid oxidation.

-

Improvement in insulin sensitivity.

Furthermore, XOS consumption has been shown to improve the integrity of the intestinal barrier by upregulating the expression of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudin-1. A strengthened intestinal barrier reduces the translocation of endotoxins like lipopolysaccharide (LPS) into the bloodstream, thereby mitigating systemic inflammation.

Conclusion

This compound, as a key component of xylooligosaccharides, demonstrates significant potential as a prebiotic agent. Its ability to be selectively fermented by beneficial gut bacteria, leading to the production of health-promoting short-chain fatty acids and the modulation of host metabolic pathways, makes it a valuable ingredient for functional foods and a promising candidate for therapeutic development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and industry professionals to further explore and harness the benefits of this compound for human health. Continued research into the specific molecular mechanisms underlying its effects will further solidify its position in the landscape of prebiotics and gut health modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]

- 15. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Liver-Specific Activation of AMPK Prevents Steatosis on a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cib.csic.es [cib.csic.es]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]

- 23. xylooligosaccharide.com [xylooligosaccharide.com]

- 24. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 25. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

Unveiling Xylotriose: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and biological significance of xylotriose has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this xylooligosaccharide, from its initial identification to modern purification techniques and its emerging roles in cellular signaling pathways.

This compound, a trisaccharide composed of three xylose units, has garnered increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This guide offers a historical perspective on its discovery, tracing back to early studies on xylan hydrolysis, and presents detailed experimental protocols for both classical and contemporary isolation methods.

From Corncobs to Columns: The Journey of this compound Isolation

The initial discovery of this compound is credited to the pioneering work of Whistler and Tu in the mid-20th century. Their research on the partial acid hydrolysis of xylan from agricultural sources like corncobs laid the foundation for isolating and identifying individual xylooligosaccharides.

A key historical method, charcoal-celite column chromatography, proved instrumental in the separation of these sugar polymers. This technique, based on the differential adsorption of oligosaccharides to a mixture of activated charcoal and diatomaceous earth, allowed for the gradual elution of xylooligosaccharides of increasing chain length.

Modern approaches have largely shifted towards enzymatic hydrolysis of xylan, offering a more specific and controlled method for this compound production. Xylanases, enzymes that break down the xylan backbone, are employed to generate a mixture of xylooligosaccharides, from which this compound can be purified using techniques like gel filtration chromatography. This method separates molecules based on their size, effectively isolating xylotrise from larger and smaller saccharides.

Quantitative Insights into this compound Production

The efficiency of this compound production and purification is critical for its application. This guide summarizes quantitative data from various studies in the tables below, providing a comparative overview of different methods.

| Production Method | Source Material | Key Parameters | This compound Yield | Purity | Reference |

| Acid Hydrolysis | Birchwood Xylan | 0.98% H₂SO₄, 130°C, 20 min | 4.15 mg/g xylan | 54.71% | [1] |

| Enzymatic Hydrolysis | Corncob Xylan | Aspergillus foetidus xylanase, 45°C, 8 h | Part of 6.73 mg/ml total XOS | Not specified for this compound alone | [2] |

| Enzymatic Hydrolysis | Oil Palm Frond Xylan | 4 U/mL xylanase, 50°C, 48 h | 2 g (from 113 g total XOS) | Not specified | [3] |

| Enzymatic Cocktail | Sugarcane Bagasse Xylan | Xylanase, β-xylosidase, accessory enzymes | 39.6% of total XOS | Not specified |

Detailed Experimental Protocols

For practical application, this guide provides detailed methodologies for key experiments.

Protocol 1: Historical Isolation of this compound using Charcoal-Celite Column Chromatography

This protocol is based on the principles developed by Whistler and Tu.

1. Preparation of Xylan Hydrolysate:

-

Partially hydrolyze xylan (e.g., from corncobs or birchwood) using dilute acid (e.g., 0.5 N sulfuric acid) at elevated temperatures (e.g., 95-100°C) for a defined period (e.g., 4-6 hours).

-

Neutralize the hydrolysate with a suitable base (e.g., barium carbonate) and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a syrup of mixed xylooligosaccharides.

2. Column Preparation:

-

Prepare a slurry of activated charcoal and Celite (diatomaceous earth) in a 1:1 (w/w) ratio in distilled water.

-

Pack the slurry into a glass chromatography column, allowing it to settle into a uniform bed.

-

Wash the column extensively with distilled water to remove any fine particles.

3. Chromatographic Separation:

-

Carefully apply the concentrated xylooligosaccharide syrup to the top of the charcoal-celite column.

-

Begin elution with distilled water to remove monosaccharides (xylose).

-

Subsequently, elute with a stepwise gradient of increasing ethanol concentrations in water (e.g., 5%, 10%, 15%, 30% ethanol). This will sequentially elute xylobiose, this compound, and higher xylooligosaccharides.

-

Collect fractions and monitor the carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay).

4. Fraction Analysis and Purification:

-

Analyze the fractions containing the desired oligosaccharide (this compound) using techniques like paper chromatography or thin-layer chromatography (TLC).

-

Pool the fractions containing pure this compound and concentrate them to obtain the isolated product.

Protocol 2: Modern Enzymatic Production and Purification of this compound

1. Enzymatic Hydrolysis of Xylan:

-

Prepare a solution of xylan (e.g., from birchwood or corncob) in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Add a specific xylanase enzyme preparation to the xylan solution. The enzyme-to-substrate ratio should be optimized based on the enzyme's activity.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation for a predetermined time (e.g., 4-24 hours) to achieve the desired degree of hydrolysis.

-

Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifuge the mixture to remove any insoluble material.

2. Purification by Gel Filtration Chromatography: [4][5][6][7]

-

Column Preparation:

-

Select a gel filtration medium with a fractionation range suitable for separating small oligosaccharides (e.g., Bio-Gel P-2 or Sephadex G-25).[7]

-

Swell the gel matrix in the desired elution buffer (e.g., deionized water or a volatile buffer like ammonium bicarbonate) according to the manufacturer's instructions.

-

Pack the swollen gel into a chromatography column, ensuring a uniform and tightly packed bed.

-

Equilibrate the column by passing several column volumes of the elution buffer through it.[4]

-

-

Sample Application and Elution:

-

Concentrate the supernatant from the enzymatic hydrolysis step.

-

Carefully load the concentrated sample onto the top of the gel filtration column.[4]

-

Begin elution with the equilibration buffer at a constant flow rate.

-

Collect fractions of a defined volume.

-

-

Fraction Analysis:

-

Monitor the carbohydrate content of the collected fractions using a refractive index (RI) detector or by performing an offline assay (e.g., phenol-sulfuric acid assay).

-

Analyze the composition of the fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

-

Product Recovery:

-

Pool the fractions containing pure this compound.

-

Lyophilize (freeze-dry) the pooled fractions to obtain purified this compound as a white powder.

-

The Biological Significance of this compound: A Role in Cellular Signaling

Beyond its basic structure, this compound is an active biomolecule implicated in several signaling pathways.

-

Bifidogenic Factor: this compound acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium species. This modulation of the gut microbiota can have profound effects on host health. In certain bacteria, this compound can also act as an inducer for the expression of xylanase enzymes, which are necessary for the breakdown of xylan.

-

Modulation of the Antioxidant State and TLR4 Signaling: Emerging research suggests that this compound may possess antitumor properties. Studies have indicated its ability to modulate the cellular antioxidant state and interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system. The precise downstream effects of this interaction are an active area of investigation.

-

Negative Regulation of Notch Signaling: In a Drosophila model, the addition of xylose to O-glucose modifications on the Notch receptor has been shown to negatively regulate Notch signaling. The Notch pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. While this finding is from an invertebrate model, it opens up intriguing questions about the potential role of xylose-containing glycans in regulating fundamental signaling pathways in mammals.

Visualizing the Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

This technical guide serves as a valuable resource for researchers interested in the chemistry, biology, and potential therapeutic applications of this compound. The detailed protocols and compiled data aim to facilitate further investigation into this promising oligosaccharide.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of xylooligosaccharides from corncob xylan by fungal xylanase and their utilization by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]

- 4. conductscience.com [conductscience.com]

- 5. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Solubility of Xylotriose in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of xylotriose, a xylooligosaccharide of significant interest in various scientific fields. This document details available quantitative solubility data, outlines a robust experimental protocol for solubility determination, and presents visual representations of experimental workflows and the factors influencing solubility.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its application in research and development, particularly in areas such as enzymology, prebiotic studies, and drug formulation. The following table summarizes the available quantitative data for the solubility of this compound in several common solvents. It is important to note that for some solvents, solubility is enhanced with the application of ultrasonication to aid dissolution.

| Solvent | Temperature (°C) | Solubility | Method |

| Water (H₂O) | Not Specified | 125 mg/mL | With ultrasonic assistance |

| Water (H₂O) | Not Specified | Expected to be at least 50 mg/mL | General observation |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 10 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | With ultrasonic assistance |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL | Not Specified |

| Ethanol | Not Specified | Minimal to Insoluble | General observation for oligosaccharides |

| Ethanol-Water Mixtures | Not Specified | Decreases with increasing ethanol concentration | General trend for oligosaccharides |

| Other Organic Solvents (e.g., Methanol, Acetone, Ethyl Acetate) | Not Specified | Expected to be poorly soluble | Based on the polar nature of this compound |

Note: The provided data is sourced from various chemical suppliers and general scientific literature.[1][2][3] It is recommended to verify these values experimentally for specific applications, as factors like purity, crystalline form, and the exact solvent grade can influence solubility.

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed methodology for the experimental determination of this compound solubility in a given solvent, primarily based on the isothermal equilibrium method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound: High purity standard (≥95%)

-

Solvents: HPLC grade (e.g., water, ethanol, DMSO)

-

Analytical Balance: Accurate to at least 0.1 mg

-

Vials: Glass vials with screw caps

-

Thermostatic Shaker/Incubator: Capable of maintaining a constant temperature

-

Centrifuge: For separating undissolved solute

-

Syringes and Syringe Filters: 0.22 µm pore size

-

Volumetric Flasks and Pipettes: For accurate dilutions

-

HPLC System: Equipped with a Refractive Index (RI) or Evaporative Light-Scattering Detector (ELSD)

-

HPLC Column: Suitable for carbohydrate analysis (e.g., an amino-based or ion-exchange column)

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount will depend on the expected solubility in the chosen solvent.

-

Add a precise volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Quantitative Analysis by HPLC:

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a standard curve by plotting the peak area (from the RI or ELSD detector) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

- 1. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. xylooligosaccharide.com [xylooligosaccharide.com]

- 3. What is the solubility of this compound (O-XTR) and other xylo-oligosaccharides? : Megazyme [support.megazyme.com]

Thermostability and pH Stability of Xylotriose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermostability and pH stability of xylotriose, a key xylooligosaccharide (XOS). The information presented herein is intended to support research, development, and application of this compound in various fields, including pharmaceuticals and functional foods. This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of a typical stability testing workflow.

Core Concepts: Stability of this compound

This compound, a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds, exhibits notable stability under a range of temperature and pH conditions. This inherent stability is a critical attribute for its application in food processing, pharmaceutical formulation, and as a prebiotic, where it must withstand varying environmental stresses. Generally, xylooligosaccharides are recognized for their high stability in acidic conditions, with a pH range of 2.5 to 8, and at temperatures exceeding 100°C[1].

Thermostability

The thermal degradation of this compound, particularly at elevated temperatures, primarily occurs through acid-catalyzed hydrolysis of its glycosidic bonds, leading to the formation of xylobiose and xylose. The rate of this degradation is significantly influenced by temperature, following the principles of chemical kinetics.

pH Stability

This compound demonstrates considerable stability across a broad pH spectrum, a crucial feature for its transit through the gastrointestinal tract and its incorporation into acidic food and beverage products. While stable in moderately acidic to neutral conditions, extreme pH levels, particularly in combination with high temperatures, can lead to hydrolysis.

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation kinetics of this compound under specific temperature and pH conditions. The data is primarily derived from studies involving dilute acid and hot water hydrolysis.

Table 1: Thermostability of this compound in Dilute Sulfuric Acid and Water

| Temperature (°C) | Acid Concentration (v/v%) | Rate Constant (k, min⁻¹) | Activation Energy (Ea, kJ/mol) |

| 160 | 0.1 | 0.041 | 129.8 |

| 160 | 1.0 | 0.43 | 129.8 |

| 200 | 0.0 | 0.023 | 129.8 |

| 200 | 0.1 | 0.58 | 129.8 |

Data extracted from studies on the depolymerization of birchwood xylan oligomers. The degradation is modeled as a first-order reaction.

Table 2: General Stability of Xylooligosaccharides (XOS) in Food Matrices

| Food Matrix | Processing Conditions | pH Range | Stability Outcome |

| Orange Juice | High-Intensity Ultrasound (300-1200 W) | Acidic | This compound content remained stable. |

| Orange Juice | High-Pressure Processing (100-600 MPa) with heat (100°C) | Acidic | This compound content remained stable. |

Experimental Protocols

The determination of this compound stability is predominantly conducted using chromatographic techniques, with High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) being a highly sensitive and specific method.

Protocol for Thermostability and pH Stability Testing

Objective: To determine the degradation kinetics of this compound at various temperatures and pH values.

Materials:

-

This compound standard

-

Deionized water

-

Buffer solutions of desired pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)

-

Sulfuric acid (for acidic hydrolysis studies)

-

Sodium hydroxide and Sodium acetate (for HPAEC-PAD mobile phase)

-

Heating block or water bath with precise temperature control

-

pH meter

-

HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac™ PA200)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

For each experimental condition (a specific temperature and pH), prepare reaction vials containing the this compound solution in the appropriate buffer or dilute acid.

-

-

Incubation:

-

Place the reaction vials in a pre-heated heating block or water bath set to the desired temperature.

-

At predetermined time intervals, withdraw an aliquot from each vial.

-

Immediately quench the reaction by cooling the aliquot on ice and, if necessary, neutralizing the solution.

-

-

Analysis by HPAEC-PAD:

-

Filter the collected samples through a 0.22 µm syringe filter.

-

Inject the samples into the HPAEC-PAD system.

-

Separate the components using a gradient elution of sodium hydroxide and sodium acetate.

-

Quantify the remaining this compound and the formation of degradation products (xylobiose, xylose) by comparing peak areas to those of known standards.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation rate constant (k) by fitting the data to a first-order reaction model: ln([A]t/[A]0) = -kt.

-

To determine the activation energy (Ea), plot ln(k) versus 1/T (Arrhenius plot) and calculate the slope (-Ea/R).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Caption: Experimental workflow for determining the thermostability and pH stability of this compound.

Conclusion

This compound exhibits robust stability under typical food processing and physiological conditions, particularly in acidic to neutral environments. The provided quantitative data, while specific to certain conditions, underscores its resilience at high temperatures, especially in the presence of acid. The detailed experimental protocol and workflow diagram offer a comprehensive guide for researchers to conduct further stability studies tailored to their specific applications. This understanding of this compound's stability is paramount for its successful incorporation into functional foods, beverages, and pharmaceutical preparations, ensuring its efficacy and shelf-life.

References

Xylotriose as a bifidogenic factor

An In-depth Technical Guide on Xylotriose as a Bifidogenic Factor

Introduction

Xylooligosaccharides (XOS) are non-digestible oligosaccharides derived from xylan, a major component of plant hemicellulose. They have garnered significant attention as prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species.[1][2] This bifidogenic effect is a key attribute for a prebiotic, as an increased population of bifidobacteria is associated with numerous positive health outcomes.[3][4] Among the various XOS, those with a low degree of polymerization (DP), such as xylobiose (DP2) and this compound (DP3), have been shown to be particularly effective in promoting the growth of bifidobacteria.[5] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of this compound, its mechanism as a bifidogenic factor, relevant quantitative data, and the experimental protocols used in its evaluation.

This compound is a natural oligosaccharide consisting of three D-xylose units linked by β-(1→4) glycosidic bonds.[6] Its formal chemical name is O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose.[7] This structure makes it resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be fermented by the resident microbiota.[1][2]

Mechanism of Action: this compound Metabolism in Bifidobacterium

The selective utilization of this compound by Bifidobacterium is a highly specific process involving dedicated transport systems and intracellular enzymatic machinery. The general model suggests that bifidobacteria do not secrete extracellular enzymes to break down XOS; instead, they transport the oligosaccharides into the cell for hydrolysis.[8][9]

-

Transport : Bifidobacterium species utilize ATP-binding cassette (ABC) transport systems to bind XOS, including this compound, on the cell surface and actively transport them into the cytoplasm.[3][4][8] Transcriptomic and proteomic analyses of Bifidobacterium animalis subsp. lactis BB-12 have shown that genes encoding sugar-binding proteins and other components of ABC transporters are significantly upregulated during growth on XOS.[10]

-

Intracellular Hydrolysis : Once inside the cell, this compound is hydrolyzed into xylose monomers by specific intracellular glycoside hydrolases (GHs).[8] Key enzymes involved belong to GH families 43 and 120.[10][11][12] For instance, Bifidobacterium adolescentis possesses at least two β-xylosidases, XylB (GH120) and XylC (GH43).[11] Notably, XylB shows a preference for oligosaccharides with a DP greater than two, like this compound, while XylC efficiently hydrolyzes the resulting xylobiose.[11]

-

Metabolism of Xylose : The released xylose monomers are then funneled into the central metabolic pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate phosphoketolase pathway.[8] This pathway ultimately leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which contribute to a lower colonic pH and provide energy for the host.[9][13][14]

Signaling and Metabolic Pathway

Caption: this compound metabolism by Bifidobacterium via transport and intracellular hydrolysis.

Quantitative Data on Bifidogenic Effects

Numerous in vitro and in vivo studies have quantified the bifidogenic potential of XOS, with a particular emphasis on the efficacy of lower DP components like this compound.

In Vitro Fermentation Studies

In vitro studies consistently demonstrate that XOS selectively promotes the growth of Bifidobacterium species over other gut bacteria such as Lactobacillus, Escherichia coli, and Clostridium spp.[15][16] The growth stimulation is often dose-dependent and varies among different bifidobacterial strains.[3][4]

Table 1: Growth Stimulation of Bifidobacterium Strains by XOS in vitro

| Bifidobacterium Strain(s) | XOS Concentration | Observation | Reference |

|---|---|---|---|

| 35 Bifidobacterium strains | 1.56 mg/mL | 86% of strains showed growth stimulation | [15][17] |

| 35 Bifidobacterium strains | 6.25 mg/mL | 100% of strains showed growth stimulation | [15][17] |

| B. breve ATCC 15700, B. bifidum ATCC 29521, B. animalis subsp. lactis HN019 | 0-2.0% (w/v) | Strain-specific, dose-dependent growth stimulation | [3][4] |

| B. adolescentis | Xylobiose & this compound | Showed exceptional ability to utilize both substrates | [5][9] |

| B. animalis subsp. lactis BB-12 | XOS mixture | Preferential consumption of lower DP XOS (DP2-DP3) over higher DP |[10] |

Table 2: Short-Chain Fatty Acid (SCFA) Production from XOS Fermentation

| Study Model | XOS Source/Type | Key SCFA Changes | Reference |

|---|---|---|---|

| In vitro fecal fermentation | XOS from birchwood xylan | 3.6 to 5.4-fold increase in acetic acid | [18] |

| In vitro colon simulator | 3 different XOS compounds | Increased production of acetate and butyrate | [19][20] |

| Mice on high-fat diet | XOS supplement | Significantly higher cecum levels of acetic, propionic, and butyric acids | [19][21] |

| Pigs | 100 g/t XOS in diet | Increased acetic acid and total SCFAs in intestinal contents |[22] |

In Vivo Human and Animal Studies

Animal and human clinical trials have corroborated the in vitro findings, demonstrating a significant bifidogenic effect even at low daily doses of XOS.

Table 3: Summary of In Vivo Studies on the Bifidogenic Effect of XOS

| Subject | XOS Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Healthy human adults | 1.4 g/day | 8 weeks | Significant increase in bifidobacteria counts | [3] |

| Healthy human adults | 5 g/day | N/A | Promoted growth of bifidobacteria, lowered fecal pH | [3][16] |

| Healthy human adults | 1.2 g/day | 6 weeks | Significantly increased fecal Bifidobacterium spp. and Lactobacillus spp. | [5] |

| Rats | N/A | N/A | Increased cecal Bifidobacterium | [23] |

| Mice | XOS in diet | N/A | Increased Bifidobacteria and Lachnospiraceae in cecum | [19][21] |

| Rat fecal samples (in vitro) | 0.25% (w/v) XOS | 72 hours | 6-fold higher gene copy of Bifidobacterium |[3][4] |

Experimental Protocols

This section details common methodologies used to assess the bifidogenic properties of this compound.

Protocol 1: In Vitro Fermentation using Pure Bacterial Cultures

This protocol is used to determine the ability of specific bacterial strains to utilize this compound as a sole carbon source.

-

Strain Preparation : Revive lyophilized Bifidobacterium strains (e.g., B. adolescentis, B. longum) in a suitable growth medium like MRS broth supplemented with 0.05% L-cysteine-HCl. Incubate anaerobically at 37°C for 24-48 hours.

-

Basal Medium Preparation : Prepare a carbohydrate-free basal medium (e.g., modified MRS or a general anaerobic medium). Autoclave to sterilize.

-

Substrate Addition : Prepare a filter-sterilized stock solution of pure this compound. Aseptically add the this compound solution to the sterile basal medium to a final concentration of 0.5-2.0% (w/v). A control medium with glucose and a negative control with no carbohydrate should also be prepared.

-

Inoculation and Incubation : Inoculate the prepared media with a standardized amount (e.g., 1% v/v) of the active bacterial culture. Incubate anaerobically at 37°C.

-

Growth Monitoring : Measure bacterial growth over time (e.g., 0, 12, 24, 48 hours) by monitoring the optical density at 600 nm (OD600).

-

Endpoint Analysis : At the end of the incubation period, measure the final pH of the culture. Collect supernatant for SCFA analysis via gas chromatography (GC) and for residual sugar analysis using HPAEC-PAD.

Protocol 2: Quantification of this compound and SCFAs

This protocol outlines the analytical methods for measuring substrate consumption and metabolite production.

-

Sample Preparation : Centrifuge culture samples to pellet bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

-

This compound Quantification (HPAEC-PAD) :

-

System : Use a high-performance anion-exchange chromatography system with pulsed amperometric detection (HPAEC-PAD), such as a Dionex system.[24][25]

-

Column : A CarboPac series column (e.g., PA200) is typically used for oligosaccharide separation.[24][25]

-

Mobile Phase : A gradient elution of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is used to separate the oligosaccharides.[24]

-

Quantification : Create a standard curve using pure this compound standards of known concentrations (e.g., 0.8-8.6 mg/L).[24] Calculate the concentration in samples by comparing peak areas to the standard curve.

-

-

SCFA Quantification (Gas Chromatography) :

-

Derivatization : Acidify the supernatant with an acid (e.g., formic acid) and extract SCFAs with a solvent like diethyl ether.

-

System : Use a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Column : A capillary column suitable for fatty acid analysis (e.g., DB-FFAP).

-

Quantification : Prepare standard curves for acetate, propionate, and butyrate. Identify and quantify SCFAs in the samples based on retention times and peak areas compared to the standards.

-

Experimental and Analytical Workflow

Caption: Workflow for in vitro testing of this compound as a bifidogenic factor.

Conclusion and Future Directions

The evidence strongly supports this compound as a potent bifidogenic factor. Its selective utilization by beneficial Bifidobacterium species, mediated by specific transport and enzymatic systems, leads to the production of health-promoting SCFAs. Quantitative data from both in vitro and in vivo studies confirm that XOS containing this compound can significantly increase bifidobacterial populations at low dosages.

For drug development professionals and scientists, this compound represents a promising candidate for inclusion in synbiotic formulations, functional foods, and as a therapeutic agent to modulate the gut microbiota. Future research should focus on:

-

Elucidating the precise mechanisms and enzyme kinetics in a wider range of bifidobacterial species.

-

Conducting large-scale human clinical trials to confirm health benefits in various populations, including those with metabolic or gastrointestinal disorders.[1]

-